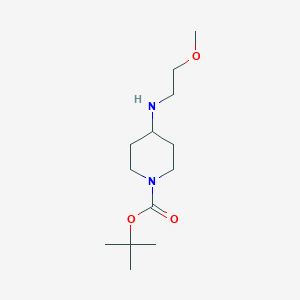

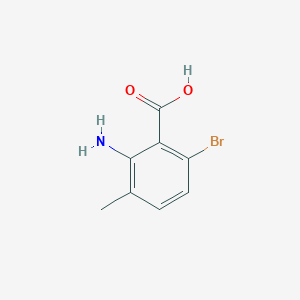

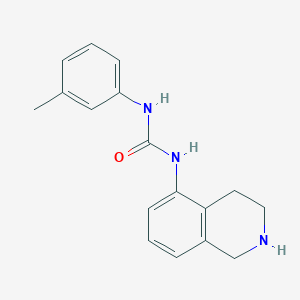

4-(4-aminobenzamido)-N-methylbenzamide

Overview

Description

4-(4-Aminobenzamido)-N-methylbenzamide, commonly referred to as 4-ABM, is an amide derivative of 4-aminobenzamide. It is a white, crystalline solid that is soluble in water, ethanol, and methanol. 4-ABM has a wide range of applications in the fields of pharmaceuticals, biochemistry, and molecular biology. It is used as a reagent in the synthesis of various compounds, as a substrate in enzyme assays, and as a fluorescent dye for imaging and labeling.

Scientific Research Applications

Synthesis and Characterization of Novel Aromatic Polyimides

Research by Butt et al. (2005) explored the synthesis and characterization of new aromatic polyimides using diamines, including 4,4-(aminophenyloxy) phenyl-4-aminobenzamide, showing applications in materials science for their solubility and thermal stability properties Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005.

Biological Evaluation of Aminoantipyrine Derivatives

Ren et al. (2020) conducted a study on the synthesis and biological evaluation of aminoantipyrine analogues, exploring their antibacterial, cytotoxic, and anticonvulsant potential. Though not directly involving 4-(4-aminobenzamido)-N-methylbenzamide, the research indicates the potential medical applications of structurally related compounds Ren, Dhanaraj, Enoch, Paulraj, & Indiraleka, 2020.

Discovery and Potential Anticancer Agent

Theoclitou et al. (2011) discovered a novel kinesin spindle protein inhibitor, showcasing its potential as an anticancer agent. This research underscores the pharmaceutical applications of complex benzamide derivatives in cancer treatment Theoclitou et al., 2011.

Modulation of DNMT1 Activity

Reale et al. (2005) provided evidence on the modulation of DNA methyltransferase 1 (DNMT1) activity by ADP-ribose polymers, indicating a link between poly(ADP-ribosyl)ation and DNA methylation. This study could imply research applications in genetics and epigenetics for similar compounds Reale, De Matteis, Galleazzi, Zampieri, & Caiafa, 2005.

Removal of Ni(II) from Aqueous Solutions

Rahman and Nasir (2019) investigated the use of a benzamide derivative impregnated hydrous zirconium oxide composite for the removal of Ni(II) from aqueous solutions, highlighting an environmental application in water treatment technologies Rahman & Nasir, 2019.

Electropolymerization for Electrochemical Transducers

Santos et al. (2019) explored the electropolymerization of phenol and aniline derivatives, including 4-aminobenzamide, for developing electrochemical transducers, indicating the application of such compounds in sensor technology Santos, Pimenta, Thomasini, Verly, Franco, & Ferreira, 2019.

properties

IUPAC Name |

4-amino-N-[4-(methylcarbamoyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-17-14(19)10-4-8-13(9-5-10)18-15(20)11-2-6-12(16)7-3-11/h2-9H,16H2,1H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXHAWQRKPWWOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-aminobenzamido)-N-methylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzene-1-sulfonyl chloride](/img/structure/B1518527.png)

![5-[(3-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1518530.png)

![1-[1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1518533.png)

methyl})amine](/img/structure/B1518538.png)

![2-amino-N-[1-(thiophen-2-yl)ethyl]butanamide](/img/structure/B1518542.png)

![Tert-butyl 4-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]piperidine-1-carboxylate](/img/structure/B1518543.png)